molecular formula C32H40N2 B287894 1,3-Bis(2,6-diisopropylphenyliminomethyl)benzene

1,3-Bis(2,6-diisopropylphenyliminomethyl)benzene

Cat. No. B287894
M. Wt: 452.7 g/mol
InChI Key: JAGVMMVOBMEWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(2,6-diisopropylphenyliminomethyl)benzene, commonly known as DIB, is an organic compound that belongs to the family of imines. It is a versatile compound that has been widely used in scientific research due to its unique properties. DIB has been synthesized through various methods and has been used in a range of applications, including catalysis, material science, and medicinal chemistry.

Mechanism of Action

The mechanism of action of DIB is not fully understood. However, it is believed that DIB acts as a Lewis acid, which can coordinate with a variety of nucleophiles. This coordination can lead to the activation of the nucleophile, allowing it to participate in various reactions. DIB has also been shown to act as a chiral catalyst, where it can induce chirality in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIB are not well understood. However, it has been shown to be relatively non-toxic and has been used in various biological assays. DIB has been shown to have a low affinity for proteins and has been used as a tool for the purification of proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of DIB is its versatility. It can be synthesized through various methods and has been used in a range of applications. Additionally, DIB is relatively stable and has been shown to be non-toxic. However, there are some limitations to the use of DIB in lab experiments. For example, DIB can be difficult to handle due to its low solubility in water. Additionally, DIB can be sensitive to air and moisture, which can affect its stability.

Future Directions

There are many future directions for the use of DIB in scientific research. One potential area of research is the development of new catalytic reactions using DIB as a catalyst. Additionally, DIB could be used as a building block for the synthesis of new materials with unique properties. Finally, further research could be done on the biochemical and physiological effects of DIB, which could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, 1,3-Bis(2,6-diisopropylphenyliminomethyl)benzene is a versatile compound that has been widely used in scientific research. It has been synthesized through various methods and has been used in a range of applications, including catalysis, material science, and medicinal chemistry. While the mechanism of action of DIB is not fully understood, it has been shown to be relatively non-toxic and has been used in various biological assays. There are many future directions for the use of DIB in scientific research, including the development of new catalytic reactions, the synthesis of new materials, and further research on the biochemical and physiological effects of DIB.

Synthesis Methods

DIB can be synthesized through a variety of methods, including the reaction of 2,6-diisopropylaniline with benzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of DIB. Other methods of synthesis include the reaction of 2,6-diisopropylaniline with 1,3-dibromobenzene or the reaction of 2,6-diisopropylaniline with 1,3-dinitrobenzene in the presence of a reducing agent.

Scientific Research Applications

DIB has been widely used in scientific research due to its unique properties. It has been used as a ligand in catalysis, where it has been shown to be an effective catalyst in various reactions, including the oxidation of alcohols and the reduction of ketones. DIB has also been used in material science, where it has been used to synthesize metal-organic frameworks and other porous materials. In medicinal chemistry, DIB has been used as a building block for the synthesis of various biologically active compounds.

properties

Product Name

1,3-Bis(2,6-diisopropylphenyliminomethyl)benzene

Molecular Formula

C32H40N2

Molecular Weight

452.7 g/mol

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-[3-[[2,6-di(propan-2-yl)phenyl]iminomethyl]phenyl]methanimine

InChI

InChI=1S/C32H40N2/c1-21(2)27-14-10-15-28(22(3)4)31(27)33-19-25-12-9-13-26(18-25)20-34-32-29(23(5)6)16-11-17-30(32)24(7)8/h9-24H,1-8H3

InChI Key

JAGVMMVOBMEWAW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC(=CC=C2)C=NC3=C(C=CC=C3C(C)C)C(C)C

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC(=CC=C2)C=NC3=C(C=CC=C3C(C)C)C(C)C

Origin of Product

United States

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